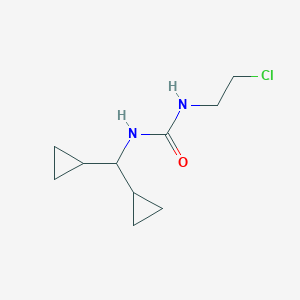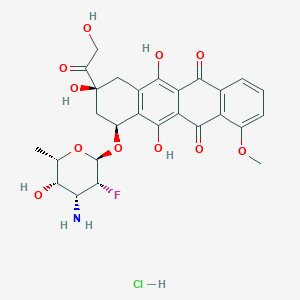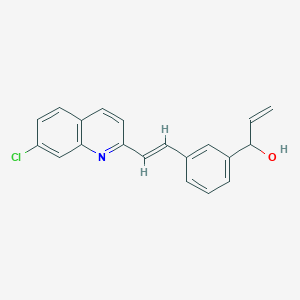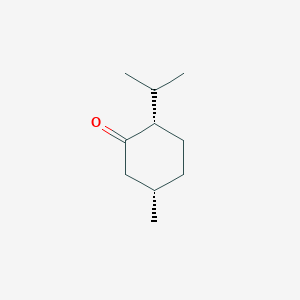
1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea and related compounds involves several chemical reactions. One method includes the reaction of bicyclo[2.2.1]hept-5-en-2-yl isocyanate with fluoro- and chloro-substituted anilines, yielding a series of 1,3-disubstituted ureas containing lipophilic groups in their structure, which are promising as inhibitors of RNA virus replication and human soluble epoxide hydrolase (Pitushkin, Burmistrov, & Butov, 2020).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea, has been determined by single-crystal x-ray diffraction, revealing a monoclinic space group with specific cell dimensions and molecular configuration (Smith, Camerman, & Camerman, 1978). This provides valuable insight into the three-dimensional arrangement and interaction possibilities of the atoms within the compound.
Chemical Reactions and Properties
The chemical reactions and properties of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea derivatives have been explored, including their synthesis and in vitro assay as potential anticancer agents. These compounds exhibit cytotoxicity on human adenocarcinoma cells, with some showing comparable or superior activity to known anticancer agents (Gaudreault, Lacroix, Pagé, & Joly, 1988).
Physical Properties Analysis
The physical properties of urea derivatives, including 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea, depend significantly on their molecular structure. Crystallographic studies provide insights into the solid-state configuration, crucial for understanding the physical properties and potential applications of these compounds. For instance, the crystal structure of related compounds has been elucidated, highlighting the importance of hydrogen bonding interactions in stabilizing the crystal structure (Cai, Yan, & Xie, 2009).
Chemical Properties Analysis
The chemical properties of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea derivatives include their reactions under various conditions and their potential as antineoplastic agents. For example, derivatives of this compound have shown significant in vitro and in vivo activity against different cancer cell lines, indicating their potential for development as new antineoplastic agents (Lacroix, Gaudreault, Pagé, & Joly, 1988).
Applications De Recherche Scientifique
1. Role in Conformational Studies and Hydrogen-bonded Complex Formation
Heterocyclic ureas, including compounds related to 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea, have been studied for their ability to form multiply hydrogen-bonded complexes. These compounds can undergo concentration-dependent unfolding, forming structures with intramolecular hydrogen bonds. This behavior has implications in the development of self-assembling materials and provides a primitive mimicry of the helix-to-sheet transition shown by peptides (Corbin et al., 2001).
2. Synthesis and Antiproliferative Activity
1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea-related compounds have been synthesized and evaluated for their antiproliferative activity against various human tumor cell lines. These studies help in understanding the structure-activity relationships and can lead to the development of novel therapeutic agents (Fortin et al., 2010).
3. Utility in Synthesis of Other Chemical Compounds
The synthesis process of 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea-related compounds can be used to produce other chemical compounds with high yield, indicating potential industrial applications due to low production costs and simplicity of the process (Chen Shui-ku, 2011).
4. Application in Polymer Modification
Certain urea derivatives are used to modify epoxy and urethane polymers, aiming to improve their performance. This application is significant in the field of materials science and engineering, contributing to the development of advanced materials with enhanced properties (Ignat’ev et al., 2015).
5. Role in Developing Antimicrobial Agents
Urea derivatives, including those similar to 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea, have been explored for their antimicrobial properties. The synthesis of these compounds and subsequent testing against various microbial strains contribute to the search for new and effective antimicrobial agents (El-zohry & Abd-Alla, 2007).
Propriétés
IUPAC Name |
1-(2-chloroethyl)-3-(dicyclopropylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O/c11-5-6-12-10(14)13-9(7-1-2-7)8-3-4-8/h7-9H,1-6H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIOQYAACVZBNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)NC(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202531 | |
| Record name | Urea, 1-(2-chloroethyl)-3-(dicyclopropylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea | |
CAS RN |
54187-03-0 | |
| Record name | N-(2-Chloroethyl)-N′-(dicyclopropylmethyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54187-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloroethyl)-3-(dicyclopropylmethyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054187030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC168565 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168565 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, 1-(2-chloroethyl)-3-(dicyclopropylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chloroethyl)-3-(dicyclopropylmethyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-CHLOROETHYL)-3-(DICYCLOPROPYLMETHYL)UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZK5DRG2MX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzo[ghi]fluoranthene](/img/structure/B49607.png)








![(2S)-4-amino-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-4-oxobutanoic acid](/img/structure/B49632.png)
